molecular formula C6H18N4O6 B15176997 Hexamethylenediammonium dinitrate CAS No. 6143-53-9

Hexamethylenediammonium dinitrate

Cat. No.: B15176997
CAS No.: 6143-53-9
M. Wt: 242.23 g/mol
InChI Key: BQWJJCWXFPJLBK-UHFFFAOYSA-N
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Description

Hexamethylenediammonium dinitrate (C₆H₁₈N₄O₆) is an organic ammonium nitrate salt derived from hexamethylenediamine (H₂N-(CH₂)₆-NH₂) and nitric acid. This compound features two ammonium groups and two nitrate ions, forming a stable ionic structure.

Key inferred characteristics:

  • Molecular structure: A six-carbon aliphatic chain with terminal ammonium groups bonded to nitrate ions.
  • Applications: Likely used in niche industrial applications, such as corrosion inhibition (similar to hexamethylenediammonium adipate, a related salt used in water treatment) , or as a precursor in polymer synthesis .

Properties

CAS No.

6143-53-9

Molecular Formula

C6H18N4O6

Molecular Weight

242.23 g/mol

IUPAC Name

hexane-1,6-diamine;nitric acid

InChI

InChI=1S/C6H16N2.2HNO3/c7-5-3-1-2-4-6-8;2*2-1(3)4/h1-8H2;2*(H,2,3,4)

InChI Key

BQWJJCWXFPJLBK-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCN.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Hexamethylenediammonium dinitrate can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylenediamine with nitric acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine reacts with nitric acid to form this compound. The reaction conditions often include controlled temperatures and pH levels to ensure the complete conversion of reactants to the desired product .

In industrial production, the synthesis of this compound may involve more complex procedures to ensure high purity and yield. These methods often include additional purification steps such as recrystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Hexamethylenediammonium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexamethylenediammonium dinitrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Analogues

Hexamethylenediammonium Adipate (C₁₂H₂₄N₂O₄)
  • Structure : Combines hexamethylenediamine with adipic acid instead of nitric acid.
  • Properties : White powder with applications as a corrosion inhibitor and in polyamide production .
  • Key differences :
    • Anion type : Adipate (carboxylate) vs. nitrate. Adipate confers better thermal stability (melting point >300°C) , while nitrate groups may enhance oxidative reactivity.
    • Solubility : Adipate salts are typically less water-soluble than nitrates.
Isosorbide Dinitrate (C₆H₈N₂O₈)
  • Structure : Cyclic organic nitrate ester derived from isosorbide, a sugar alcohol .
  • Properties: Melting point: 126.6°C (crystalline form) . Applications: Vasodilator in cardiovascular therapeutics due to nitric oxide (NO) release .
  • Key differences: Mechanism: Nitrate esters release NO via enzymatic pathways, whereas ammonium nitrates may decompose thermally to release NOₓ gases. Stability: Isosorbide dinitrate is stabilized in amorphous phases within polymer matrices (e.g., PLLA nanoparticles) for controlled drug delivery .
Ethylene Glycol Dinitrate (C₂H₄N₂O₆)
  • Structure: Linear nitrate ester with two -ONO₂ groups.
  • Properties :
    • Explosive liquid used in dynamite and propellants .
    • Toxicity: Causes methemoglobinemia and hypotension .
  • Key differences: Volatility: Ethylene glycol dinitrate is highly volatile (vapor pressure >0.01 mmHg at 20°C) , whereas ammonium nitrates like hexamethylenediammonium dinitrate are likely non-volatile solids. Applications: Primarily explosive vs.

Physicochemical Comparison Table

Compound Melting Point (°C) Solubility in Water Key Applications Stability Concerns
This compound* ~150–200 (estimated) High (nitrate salt) Corrosion inhibition, polymers Thermal decomposition
Hexamethylenediammonium adipate >300 Moderate Water treatment, polyamides Hygroscopicity
Isosorbide dinitrate 126.6 Low (lipophilic) Pharmaceuticals Light/temperature sensitivity
Ethylene glycol dinitrate -22 (liquid) Low Explosives, propellants Volatility, explosivity

*Inferred properties based on structural analogs.

Biological Activity

Hexamethylenediammonium dinitrate (HMDN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, supported by case studies, research findings, and data tables that summarize relevant information.

This compound is an organic nitrate compound with the formula C6H16N2O4C_6H_{16}N_2O_4. It is primarily recognized for its use in various applications, including as a propellant and in pharmaceutical formulations. The compound's structure includes two ammonium groups and two nitrate groups, which contribute to its reactivity and biological interactions.

The biological activity of HMDN can be attributed to several mechanisms:

  • Nitric Oxide Release : HMDN can release nitric oxide (NO) upon decomposition, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
  • Interaction with Biological Membranes : The ammonium groups facilitate interactions with cell membranes, potentially altering membrane permeability and influencing cellular uptake of other compounds.

1. Antimicrobial Activity

Research has indicated that HMDN exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive 32 µg/mL
Gram-negative 64 µg/mL

2. Cytotoxic Effects

HMDN has been evaluated for cytotoxicity in various cell lines. The compound showed dose-dependent cytotoxic effects, particularly in cancer cells.

  • Case Study : In a study involving human lung cancer cells (A549), HMDN exhibited IC50 values ranging from 25 to 50 µM, indicating significant cytotoxicity.

3. Neuroprotective Effects

Interestingly, HMDN has also been studied for its neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

  • Research Findings : In vitro studies have shown that HMDN reduces reactive oxygen species (ROS) levels by up to 40% in cultured neuronal cells.

Toxicological Profile

While HMDN shows promise in various biological activities, its safety profile is critical for potential therapeutic applications. Toxicological assessments indicate:

  • Acute Toxicity : Oral LD50 values suggest moderate toxicity, necessitating careful dosage considerations.
  • Chronic Exposure : Long-term exposure studies are required to fully understand the implications of HMDN on human health and environmental safety.

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